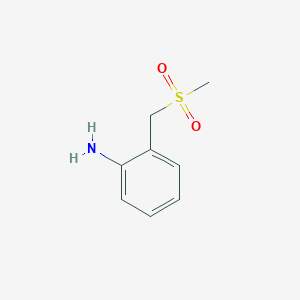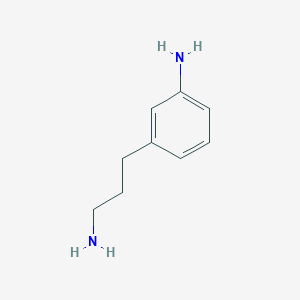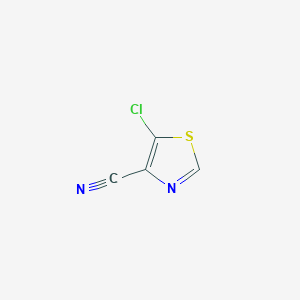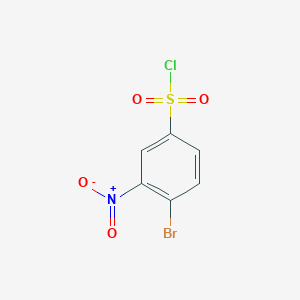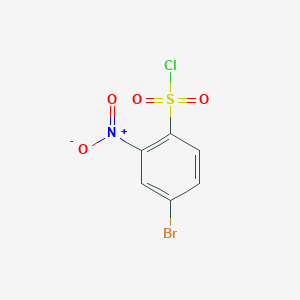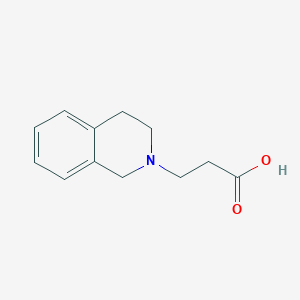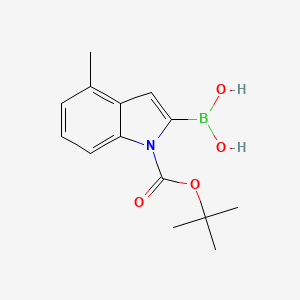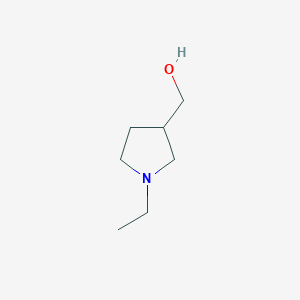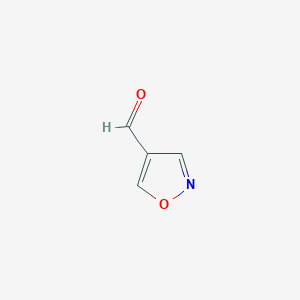
イソキサゾール-4-カルバルデヒド
概要
説明
Isoxazole-4-carbaldehyde is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions
科学的研究の応用
Isoxazole-4-carbaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: Isoxazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the condensation reaction of nitroalkanes with 3-oxetanone .
Industrial Production Methods: Industrial production of isoxazole-4-carbaldehyde typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as platinum or gold can enhance the efficiency of these processes .
化学反応の分析
Types of Reactions: Isoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to isoxazole-4-carboxylic acid.
Reduction: Formation of isoxazole-4-methanol.
Substitution: Introduction of different substituents at the 3- or 5-positions of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Isoxazole-4-carboxylic acid.
Reduction: Isoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
作用機序
The mechanism of action of isoxazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential use in treating neurodegenerative diseases like Alzheimer’s .
類似化合物との比較
Isoxazole-4-carbaldehyde can be compared with other similar heterocyclic compounds such as:
Thiadiazole: Known for its antimicrobial and anticancer activities.
Oxadiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral properties.
Isothiazole: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness: Isoxazole-4-carbaldehyde stands out due to its versatile reactivity and the ability to form a variety of derivatives with significant biological activities. Its unique structure allows for diverse modifications, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOZNQVFQCOHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617928 | |
| Record name | 1,2-Oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65373-53-7 | |
| Record name | 4-Isoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65373-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to Isoxazole-4-carbaldehydes?
A1: Isoxazole-4-carbaldehydes can be synthesized through several methods:
- Condensation of primary nitro compounds with 3-oxetanone: This cascade reaction allows for the preparation of 3-substituted isoxazole-4-carbaldehydes. []
- Reaction of 2,5-Diphenylfuran-3-carbaldehyde with 1-amino-trans-2,3-diphenylaziridine: This approach involves the formation and subsequent pyrolysis of a hydrazone intermediate, leading to the generation of an Isoxazole-4-carbaldehyde derivative. []
- Transformation of 4,5-dihydro-4-methylene-5-morpholino-1H-1,2,3-triazoles: This method utilizes specific triazole derivatives to access the desired Isoxazole-4-carbaldehyde structure. []
Q2: How does the structure of Isoxazole-4-carbaldehyde influence its reactivity?
A2: The presence of both the isoxazole ring and the aldehyde group significantly impacts the reactivity of Isoxazole-4-carbaldehyde:
- Isoxazole ring: This heterocycle is known for its aromatic character and can participate in electrophilic aromatic substitution reactions. []
- Aldehyde group: This functional group is highly reactive and can undergo a wide range of transformations, including nucleophilic additions, condensations, and oxidations. []
Q3: Are there any improved methods for synthesizing substituted Isoxazole-4-carbaldehydes?
A: Yes, research has focused on optimizing the synthesis of these compounds. For example, an improved method for synthesizing substituted Isoxazole-4-carbaldehydes has been reported, although specific details about the improvements are not provided in the abstract. [, ]
Q4: What are the potential applications of Isoxazole-4-carbaldehydes?
A4: While the provided research focuses mainly on synthesis and reactivity, Isoxazole-4-carbaldehydes hold potential as building blocks in various fields:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


